(1R,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL
Description
(1R,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL is a chiral amino alcohol derivative characterized by a 3-fluoro-2-methoxyphenyl group attached to a propan-2-ol backbone. The fluorine and methoxy substituents on the aromatic ring modulate electronic properties and hydrogen-bonding capacity, which may enhance binding to adrenergic or other receptors.
Properties
Molecular Formula |
C10H14FNO2 |
|---|---|
Molecular Weight |
199.22 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(3-fluoro-2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO2/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-6,9,13H,12H2,1-2H3/t6-,9+/m1/s1 |
InChI Key |
XXJWLDYIGQOURH-MUWHJKNJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C(=CC=C1)F)OC)N)O |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)F)OC)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Amination: The alcohol is then converted to the amine through a reductive amination process, often using reagents like ammonia or primary amines in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluoro and methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium fluoride.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
(1R,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(3-fluoro-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro and methoxy groups may enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Key Observations :
- Substituent Effects : The 3-fluoro-2-methoxy configuration in the target compound may optimize steric and electronic interactions with receptors compared to bulkier groups (e.g., indolyloxy in Compounds 10/11) or halogenated analogs (e.g., Cl/Me in ). Fluorine’s electronegativity and small size improve binding precision, while methoxy enhances solubility .
- Stereochemical Influence: The (1R,2R) configuration contrasts with (1R,2S) or (2R,S) isomers in other compounds (e.g., ), which may alter receptor selectivity. For example, (1R,2S)-configured fluorophenylpropanols show distinct NMR shifts, suggesting varied conformational preferences .
Pharmacological and Receptor-Binding Profiles
- Adrenoceptor Affinity: Compounds 10 and 11 exhibit α1/β1-adrenoceptor binding (IC50: 0.1–10 μM), with selectivity influenced by indolyloxy substituents. The target compound’s simpler phenyl group may reduce off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
